molecular formula C20H21NO2S B3997637 N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide

N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide

Cat. No.: B3997637
M. Wt: 339.5 g/mol
InChI Key: FOWWMCLSGQHXBO-UHFFFAOYSA-N
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Description

N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide is a complex organic compound that features a unique combination of naphthalene, thiophene, and pentanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 1-hydroxynaphthalene-2-carbaldehyde with thiophene-2-carboxylic acid, followed by amide formation with pentanoyl chloride. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide involves its interaction with specific molecular targets. The hydroxyl group in the naphthalene ring can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-hydroxynaphthalene and 2-naphthol.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-thiophenemethanol.

    Amide derivatives: Compounds like N-phenylpentanamide and N-benzylpentanamide.

Uniqueness

N-[(1-Hydroxynaphthalen-2-YL)(thiophen-2-YL)methyl]pentanamide is unique due to its combination of naphthalene, thiophene, and pentanamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-hydroxynaphthalen-2-yl)-thiophen-2-ylmethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-2-3-10-18(22)21-19(17-9-6-13-24-17)16-12-11-14-7-4-5-8-15(14)20(16)23/h4-9,11-13,19,23H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWWMCLSGQHXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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